molecular formula C6H6BrNOS B3026952 2-Bromo-5-(methylsulfinyl)pyridine CAS No. 1193244-96-0

2-Bromo-5-(methylsulfinyl)pyridine

Cat. No. B3026952
CAS RN: 1193244-96-0
M. Wt: 220.09
InChI Key: ZVUHIPJSZBEXED-UHFFFAOYSA-N
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Description

“2-Bromo-5-(methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H6BrNOS . It has an average mass of 236.086 Da and a monoisotopic mass of 234.930252 Da .


Synthesis Analysis

The synthesis of “2-Bromo-5-(methylsulfinyl)pyridine” has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(methylsulfinyl)pyridine” can be represented by the linear formula C6H6BrNOS . The InChI code for this compound is 1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 .

Scientific Research Applications

1. Synthesis of Pyridine Derivatives

2-Bromo-5-(methylsulfinyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives. These derivatives are synthesized through the Suzuki cross-coupling reaction, a palladium-catalyzed process. The resulting compounds exhibit potential applications, such as chiral dopants for liquid crystals, and are studied using Density Functional Theory (DFT) methods. Some derivatives also show significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

2. Spectroscopic Characterization and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-5-(methylsulfinyl)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The geometric structure and vibrational frequencies of this compound are determined by DFT. Additionally, its non-linear optical (NLO) properties are evaluated, and its impact on pBR322 plasmid DNA is explored, offering insights into its potential applications in genetic studies and antimicrobial activities (Vural & Kara, 2017).

3. Synthesis and Structural Study of N-(2-cyanophenyl)disulfonamides

N-(2-cyanophenyl)disulfonamides, derived from 5-bromoanthranilamide (structurally related to 2-Bromo-5-(methylsulfinyl)pyridine), are synthesized through sulfonyl chloride-pyridine mediated disulfonylation. The structures of these compounds are characterized by NMR, IR, mass spectrometric techniques, and confirmed by X-ray diffraction analysis. DFT calculations offer insights into the optimized structural parameters, indicating potential applications in various fields including material sciences and pharmaceuticals (Mphahlele & Maluleka, 2021).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-5-methylpyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-bromo-5-methylsulfinylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUHIPJSZBEXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296915
Record name 2-Bromo-5-(methylsulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methylsulfinyl)pyridine

CAS RN

1193244-96-0
Record name 2-Bromo-5-(methylsulfinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193244-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(methylsulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-bromo-5-methylsulfanyl-pyridine following a procedure analogous to that described for 5-bromo-2-methanesulfinyl-pyridine in Example 182. Mass spectrum (ESI+): m/z=220/222 (Br) [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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